molecular formula C24H22FN3O4 B2651326 methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251584-93-6

methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2651326
CAS No.: 1251584-93-6
M. Wt: 435.455
InChI Key: VNNYBBITDGMBQY-UHFFFAOYSA-N
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Description

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline-4(3H)-one derivative characterized by a 7-carboxylate ester group and distinct substituents at positions 2 and 2. The compound features a furan-2-ylmethyl-ethylamino moiety at position 2 and a 4-fluorophenylmethyl group at position 3. Quinazoline derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase [sEH]) due to their structural mimicry of natural substrates .

Properties

IUPAC Name

methyl 2-[ethyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-3-27(15-19-5-4-12-32-19)24-26-21-13-17(23(30)31-2)8-11-20(21)22(29)28(24)14-16-6-9-18(25)10-7-16/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNYBBITDGMBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan and fluorophenyl groups. Key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibit significant antimicrobial activity. For instance, studies have shown that similar quinazoline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics to combat resistant strains of bacteria .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. This potential is supported by various studies that demonstrate the efficacy of similar compounds against different cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Quinazoline Core : The initial step involves the cyclization of substituted anilines with appropriate carbonyl compounds to form the quinazoline ring.
  • Introduction of Side Chains : The furan and fluorophenyl groups are introduced through nucleophilic substitution reactions, enhancing the compound's biological activity.
  • Final Esterification : The carboxylic acid functional group is converted into an ester to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its ability to target multiple pathways makes it a promising candidate for treating various diseases, including bacterial infections and cancers.

Research Studies

Ongoing research is focused on understanding the mechanisms behind its biological activities. Studies aim to elucidate how this compound interacts with specific biological targets at the molecular level, potentially leading to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and Compound 8 share a quinazoline-4-one core, which is critical for sEH inhibition due to its planar aromatic structure and hydrogen-bonding capacity . In contrast, triflusulfuron methyl ester () features a triazine core linked to a sulfonylurea group, typical of acetolactate synthase (ALS) inhibitors used in herbicides . Compound 7f () utilizes a quinoline-4-one core, which may confer antibacterial properties via DNA gyrase inhibition .

Substituent Effects: Target Compound vs. The 4-fluorophenylmethyl substituent may improve metabolic stability and membrane permeability relative to Compound 8’s phenyl group . Triazine Derivatives (): The methyl ester and sulfonylurea groups in triflusulfuron increase water solubility for herbicidal activity, contrasting with the lipophilic fluorophenyl and furan groups in the target compound . Quinoline Derivative (): The acetamido-sulfonamido and benzyl-chloro-fluoro substituents in Compound 7f suggest a mechanism targeting bacterial enzymes, diverging from the eukaryotic enzyme focus of quinazolines .

Synthesis Pathways :

  • Compound 8 () is synthesized via a one-step nucleophilic substitution under mild conditions (Cs₂CO₃, DMF, room temperature), suggesting that the target compound could follow a similar route with appropriate halide or electrophilic reagents . Triazine derivatives () likely require multi-step syntheses involving triazine ring formation and sulfonylurea coupling .

Hypothetical Activity and Limitations

While direct activity data for the target compound is absent in the provided evidence, structural analogs suggest:

  • sEH Inhibition Potential: The quinazoline-4-one core and electron-donating substituents (furan, fluorophenyl) align with known sEH inhibitors, which often feature hydrophobic substituents to enhance binding pocket interactions .
  • Metabolic Stability: The fluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Limitations: The absence of empirical data on solubility, potency, or toxicity necessitates further studies. Comparisons with triazine and quinoline derivatives highlight the importance of core structure selection for target specificity (e.g., enzymes vs. bacterial targets) .

Biological Activity

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core, which is known for its diverse biological activities. The presence of various functional groups, such as the furan and fluorophenyl moieties, contributes to its pharmacological profile.

Property Value
Molecular FormulaC19H20FN3O3
Molecular Weight357.37 g/mol
LogP3.5
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research has demonstrated that compounds containing quinazoline structures exhibit notable antimicrobial properties. A study indicated that derivatives of quinazoline showed significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, quinazoline derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of signaling pathways related to cell proliferation and survival .

In vitro studies reported that this compound exhibited cytotoxic effects against human glioma cell lines with an IC50 value indicating effective concentration levels for therapeutic applications .

Case Studies

  • Study on Anticancer Efficacy : A research article investigated the effects of this compound on various cancer cell lines. The results revealed that it significantly inhibited cell growth in a dose-dependent manner and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure led to enhanced activity, highlighting the importance of substituents like the furan and fluorophenyl groups in improving biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest at specific phases, further contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

  • Methodological Answer : The synthesis typically involves stepwise functionalization of the quinazoline core. A precursor such as methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo aminolysis with ethyl[(furan-2-yl)methyl]amine, followed by nucleophilic substitution to introduce the 3-[(4-fluorophenyl)methyl] group. Reagents like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 80–100°C) are effective for facilitating these reactions. This approach mirrors methods used for analogous quinazoline derivatives, where alkylation with benzyl bromides and isothiocyanate-mediated substitutions are critical steps .

Q. How is X-ray crystallography employed to confirm the molecular structure of quinazoline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation, and diffraction data are collected using a suitable X-ray source (e.g., Mo-Kα radiation). Parameters such as space group (e.g., triclinic P1P1), unit cell dimensions (a, b, c, α, β, γ), and refinement statistics (R-factors) are analyzed. For example, studies on ethyl carboxylate analogs with thiazolo-pyrimidine cores (e.g., a=5.6810A˚,b=16.036A˚a = 5.6810 \, \text{Å}, \, b = 16.036 \, \text{Å}) demonstrate the precision required for validating bond lengths and angles in heterocyclic systems .

Q. What safety measures are critical when handling fluorophenyl-substituted quinazoline compounds in the laboratory?

  • Methodological Answer : Key precautions include using personal protective equipment (PPE), fume hoods for ventilation, and immediate access to first aid. If inhaled, move the individual to fresh air and seek medical attention. Skin contact requires thorough washing with soap and water. Safety protocols for structurally related compounds, such as N(3chloro4fluorophenyl)quinazolinaminesN-(3-chloro-4-fluorophenyl)quinazolinamines, emphasize consulting safety data sheets (SDS) and physicians during exposure incidents .

Advanced Research Questions

Q. What methodologies optimize the introduction of the ethyl[(furan-2-yl)methyl]amino group into the quinazoline scaffold?

  • Methodological Answer : Optimization involves screening reaction conditions, such as solvent polarity (DMF vs. DMSO), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature (60–120°C). For example, the use of Cs₂CO₃ in DMF at 100°C for 12–24 hours has achieved >80% yields in analogous quinazoline alkylation reactions. Kinetic studies and LC-MS monitoring can identify intermediate formation, ensuring complete substitution while minimizing side reactions like hydrolysis .

Q. How can computational tools predict the solubility and logP of this compound?

  • Methodological Answer : Software such as ACD/Labs Percepta’s PhysChem Module calculates partition coefficients (logP) and aqueous solubility using fragment-based algorithms. Input the compound’s SMILES string to generate predictions for properties like polar surface area (PSA) and solubility in mg/mL. These tools are validated against experimental data for structurally related esters, such as methyl furan carboxylates, which show logP values between 2.5–3.5 .

Q. What strategies resolve contradictions in bioactivity data for quinazoline derivatives with varying substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically compare substituent effects. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl or trifluoromethylphenyl moiety (as seen in thiazolo-pyrimidine analogs) can clarify bioactivity trends. Computational docking and molecular dynamics simulations further elucidate interactions with biological targets, such as enzyme active sites. Contradictions in inhibition data may arise from differences in assay conditions (e.g., pH, solvent), necessitating standardized protocols .

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